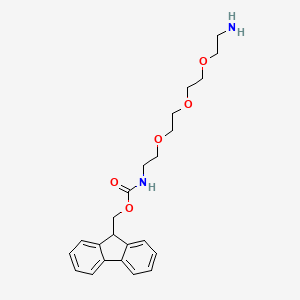

Fmoc-NH-PEG3-C2-NH2

描述

Fmoc-NH-PEG3-C2-NH2 is a linear heterobifunctional PEG reagent with Fmoc protected amine and a free amine . It is a useful crosslinking reagent with a PEG spacer .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular weight of this compound is 414.49 and its molecular formula is C23H30N2O5 .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

The molecular weight of this compound is 414.49 and its molecular formula is C23H30N2O5 . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

肽合成和生物缀合:Fmoc 在大肽段合成中发挥了重要作用。例如,Boll 等人(2014 年)利用基于 PEG 的树脂合成大肽硫代酯,实现了 97 个氨基酸长的 SUMO-1-SEA 肽硫代酯替代物和功能性可逆 SUMO-1 肽偶联物的全合成 (Boll 等人,2014 年)。

增强药物递送:Zhang 等人(2014 年)报道,PEG-Fmoc 偶联物可用作紫杉醇(一种化疗剂)的有效纳米载体,具有高负载能力、优异的稳定性和低全身毒性 (Zhang 等人,2014 年)。

用于生物分析应用的表面改性:Brockman 等人(1999 年)展示了一种使用 Fmoc 和 PEG 改性剂的多步表面改性程序,以在金表面上创建 DNA 阵列,用于通过表面等离共振成像研究蛋白质-DNA 相互作用 (Brockman 等人,1999 年)。

功能材料的开发:Tao 等人(2016 年)回顾了 Fmoc 修饰的氨基酸和肽的自组织,重点介绍了它们在细胞培养、药物递送和生物模板化中的应用 (Tao 等人,2016 年)。

纳米颗粒功能化:Sung 等人(2004 年)描述了使用 Fmoc 合成单官能化金纳米粒子的固相反应,这对于通过肽连接系统创建线性纳米粒子阵列至关重要 (Sung 等人,2004 年)。

伤口愈合应用:Zhang 等人(2019 年)使用基于 PEG 的 Fmoc-FF 肽杂化聚氨酯开发了一种杂化水凝胶用于伤口愈合,展示了高载药能力和持续释放,这对于组织工程应用具有重要意义 (Zhang 等人,2019 年)。

作用机制

Target of Action

Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is an enzyme that catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking it for degradation. The target protein is the specific protein that the PROTAC is designed to degrade.

Mode of Action

This compound operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The PROTAC compound exploits this system to selectively degrade target proteins .

Result of Action

The primary result of the action of this compound is the selective degradation of the target protein . By linking the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

未来方向

Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It holds great promise for applications in biomedicine such as drug delivery systems . The synthesized nanocarriers have a great potential for drug delivery systems, with high loading capacity, and excellent complex stability in water critical for biocompatibility .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFJCJMJGCYMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

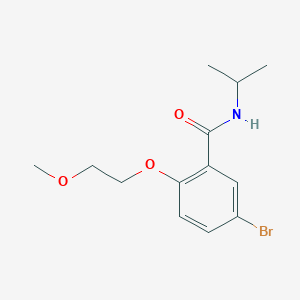

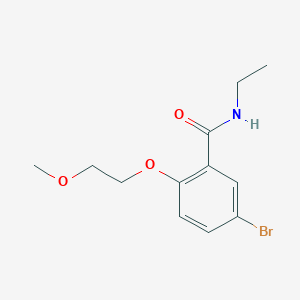

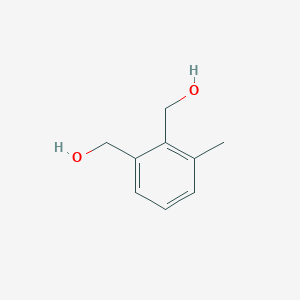

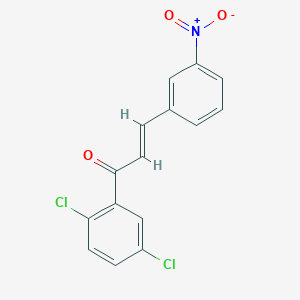

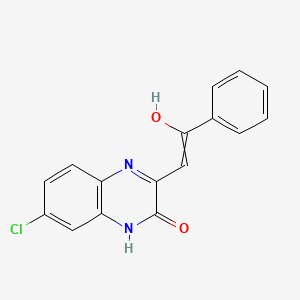

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B3165952.png)

![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)